N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenylthio-propanamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(8-10-22-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-9-20-12/h1-7,9H,8,10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFFWHYKYMUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Phenylthio Group: This step involves the substitution of a halogenated intermediate with a thiophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several 1,3,4-oxadiazole and thiadiazole derivatives. Key differences arise from substituents on the oxadiazole ring and the nature of the appended aromatic/heteroaromatic groups.
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Furan vs.
- Melting Points: Compounds with polar substituents (e.g., 8d, 8g, and 8h in ) exhibit higher melting points (117–159°C) compared to nonpolar analogs, indicating stronger intermolecular interactions .
Table 2: Reported Bioactivities of Structural Analogs
Key Observations:
- Antifungal Potential: LMM11's furan-oxadiazole core is critical for inhibiting C. albicans thioredoxin reductase, a target absent in non-furan analogs like 8d .
- Anticancer Activity : Compound 31’s furan-thiazole hybrid structure demonstrates the importance of heteroaromatic diversity in targeting KPNB1, a nuclear transport protein .
- Toxicity Profile : Sulfonamide-containing derivatives (e.g., 7k) exhibit hemolytic activity, suggesting that the phenylthio group in the target compound may reduce cytotoxicity compared to sulfonamides .
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 288.33 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates or amidines to form oxadiazole rings. Subsequent reactions with thiophenol derivatives yield the final product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
| This compound | HeLa (Cervical Cancer) | 10.0 | Apoptosis Induction |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the phenylthio group enhances the lipophilicity and membrane permeability of these compounds.
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 25 |
| Compound D | S. aureus | 30 |
| This compound | Pseudomonas aeruginosa | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Furan Ring : Contributes to the electron-rich environment that facilitates interaction with biological targets.
- Oxadiazole Moiety : Known for its ability to stabilize reactive intermediates and enhance biological activity.
- Phenylthio Group : Increases lipophilicity and may improve binding affinity to cellular targets.
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives for anticancer activity, this compound was found to significantly inhibit the growth of HeLa cells at an IC50 value of 10 µM. The study indicated that this compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Pseudomonas aeruginosa demonstrated an MIC value of 20 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
